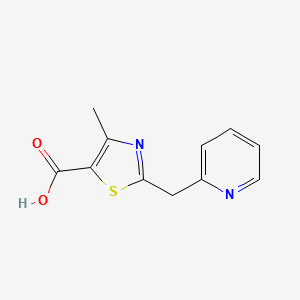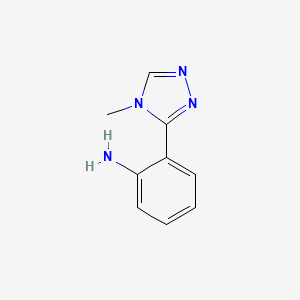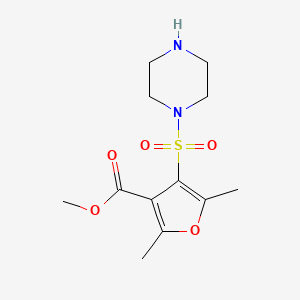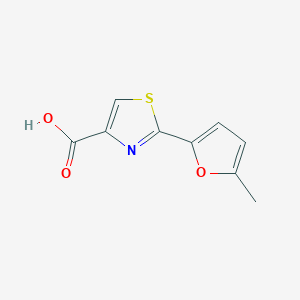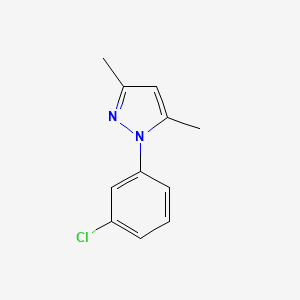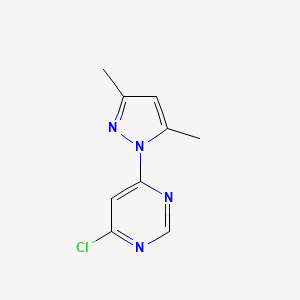
4-chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine
Overview
Description
4-chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine is a chemical compound with the molecular weight of 208.65 . It is a powder in physical form . The IUPAC name for this compound is 4-chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine .
Synthesis Analysis
The synthesis of pyrazole derivatives, including 4-chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine, has been studied extensively . Various methods have been developed, including the reaction of (hetero)aroyl chlorides with (trimethylsilyl)-acetylene in the presence of triethylamine . Another method involves the reaction of α-methyl or α-methylene ketones with formamide in the presence of palladium (II) acetate and triphenylphosphine .Molecular Structure Analysis
The molecular structure of 4-chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine is represented by the InChI code 1S/C9H9ClN4/c1-6-3-7(2)14(13-6)9-4-8(10)11-5-12-9/h3-5H,1-2H3 . Pyrazoles, including this compound, are known to exhibit tautomerism, which may influence their reactivity .Chemical Reactions Analysis
Pyrazole derivatives, including 4-chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine, are known for their versatility in organic synthesis . They can undergo various chemical reactions, including oxidation C-N bond formation with allylic compounds .It has a molecular weight of 208.65 . The storage temperature is normal .
Scientific Research Applications
Synthesis and Biological Potential
- Insecticidal and Antibacterial Potential : This compound is synthesized through microwave irradiative cyclocondensation and evaluated for insecticidal activity against Pseudococcidae insects and antimicrobial potential against selected microorganisms (Deohate & Palaspagar, 2020).
Chemical Synthesis and Derivative Formation
- Formation of Novel Derivatives : The compound serves as an intermediate in the synthesis of various disubstituted 1-methyl-1H-pyrazolo[3,4-d]pyrimidines, which have potential pharmacological properties (Ogurtsov & Rakitin, 2021a); (Ogurtsov & Rakitin, 2021b).
Potential in Drug Design and Chemotherapy
- Drug Design and AIDS Chemotherapy : It's an essential component in nucleic acids and is being explored for potential application in AIDS chemotherapy. Its combination with pyrazole nucleus shows promise in new drug discovery due to their pharmacological therapeutic potentials (Ajani et al., 2019).
Antimicrobial and Anticancer Properties
- Antimicrobial and Anticancer Activities : Synthesized compounds containing this pyrimidine structure have shown pronounced antimicrobial properties and potential as anticancer agents. Specific derivatives have shown higher anticancer activity than reference drugs in evaluations (Hafez et al., 2016).
Applications in Molecular Recognition and Pharmaceutical Development
- Molecular Recognition in Pharmaceuticals : The aminopyrimidine fragment, found in three of the four bases in DNA, plays a crucial role in the targeted drug action of pharmaceuticals containing this functionality. It involves hydrogen bonding and has implications in molecular recognition processes (Rajam et al., 2017).
Safety And Hazards
properties
IUPAC Name |
4-chloro-6-(3,5-dimethylpyrazol-1-yl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN4/c1-6-3-7(2)14(13-6)9-4-8(10)11-5-12-9/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPJLBGHHFRSYPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC(=NC=N2)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(hydrazinecarbonyl)methyl]pyridine-3-carboxamide](/img/structure/B1416469.png)
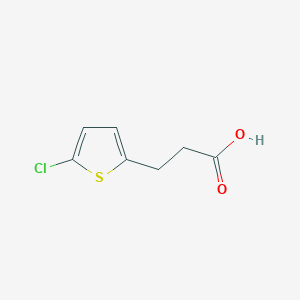
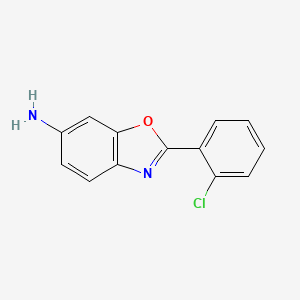
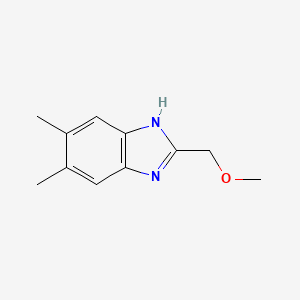
![(6-Methyl-2-phenyl-imidazo[1,2-A]pyridin-3-YL)-acetonitrile](/img/structure/B1416474.png)
![Ethyl 3-formyl-7-methylimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1416475.png)
![2-[Methyl-(3S)-3-pyrrolidinylamino]-ethanol](/img/structure/B1416477.png)
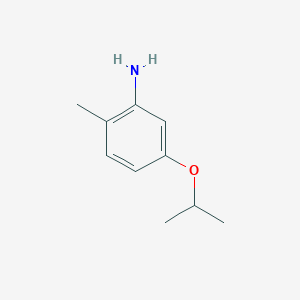
![9-methyl-1H,2H,3H-pyrrolo[3,4-b]quinolin-1-one](/img/structure/B1416484.png)
